(Methoxycarbonyl)-L-tryptophan
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Overview
Description
(Methoxycarbonyl)-L-tryptophan is a derivative of the amino acid tryptophan, where the carboxyl group is esterified with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methoxycarbonyl)-L-tryptophan typically involves the esterification of L-tryptophan. One common method is the reaction of L-tryptophan with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{L-Tryptophan} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of immobilized catalysts can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (Methoxycarbonyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: (Hydroxymethyl)-L-tryptophan.
Substitution: Various substituted tryptophan derivatives.
Scientific Research Applications
(Methoxycarbonyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for the synthesis of tryptophan-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of (Methoxycarbonyl)-L-tryptophan involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release L-tryptophan, which is then incorporated into proteins or metabolized into bioactive compounds such as serotonin and melatonin. The methoxycarbonyl group can also modulate the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
L-Tryptophan: The parent amino acid, which lacks the methoxycarbonyl group.
N-Methoxycarbonyl-L-tryptophan: A derivative with a methoxycarbonyl group on the nitrogen atom.
(Methoxycarbonyl)-D-tryptophan: The D-enantiomer of (Methoxycarbonyl)-L-tryptophan.
Uniqueness: this compound is unique due to its specific esterification, which can influence its solubility, stability, and reactivity compared to other tryptophan derivatives. This modification can enhance its utility in various applications, particularly in medicinal chemistry where esterification can improve drug properties.
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)15-11(12(16)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI Key |
YYZYDKOBSFGJNZ-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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